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Compound of Interest

Compound Name: b-(3,4-Dimethoxyphenyl)alaninol
CAS No.: 80582-39-4
Cat. No.: B3285545

Get Quote

Executive Summary

-(3,4-Dimethoxyphenyl)alaninol is a high-value chiral amino alcohol derived from the reduction
of 3,4-dimethoxyphenylalanine (a derivative of L-DOPA). It serves as a "privileged scaffold" in
organic synthesis, particularly for the enantioselective construction of 1,2,3,4-
tetrahydroisoquinoline (THIQ) alkaloids and indolo[2,3-a]quinolizidines. Its structural rigidity and
electron-rich aromatic ring make it an ideal substrate for Pictet-Spengler cyclizations and a
versatile chiral auxiliary for the synthesis of piperidine-based pharmaceuticals.

Chemical Profile & Specifications
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Parameter Specification

(2S)-2-amino-3-(3,4-dimethoxyphenyl)propan-1-

IUPAC Name
ol
Common Names L-3,4-Dimethoxyphenylalaninol; Veratrylalaninol
36848-70-1 (HCI salt); 55-59-4 (Parent Acid
CAS Number
Precursor)
Molecular Formula
Molecular Weight 211.26 g/mol
Chirality (S)-Enantiomer (derived from L-amino acid)

) White to off-white crystalline solid (typically as
Physical State

HCI salt)
. Soluble in water, methanol, ethanol; sparingly
Solubility ]
soluble in ether
) Electron-rich Veratrole ring (activates C2 for
Key Moiety

electrophilic attack)

Synthetic Methodology

The synthesis of

-(3,4-Dimethoxyphenyl)alaninol relies on the chemoselective reduction of the carboxylic acid
moiety of (S)-3,4-dimethoxyphenylalanine while preserving the integrity of the chiral center and
the methoxy ethers.

Protocol: Reduction via Activated Borohydride
While Lithium Aluminum Hydride (LiAIH

) is the classical reagent, the NaBH

-1

system offers a safer, more chemoselective alternative that avoids harsh conditions which
might demethylate the aromatic ring.
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Reagents & Materials:
e Substrate: (S)-3,4-Dimethoxy-L-phenylalanine (1.0 equiv)

e Reducing System: Sodium Borohydride (NaBH
, 2.5 equiv) + lodine (I
, 1.0 equiv)

e Solvent: Anhydrous Tetrahydrofuran (THF)

e Quench: Methanol (MeOH), 10% NaOH

Step-by-Step Procedure:
o Activation: Suspend (S)-3,4-dimethoxy-L-phenylalanine in anhydrous THF (0.5 M) under N

atmosphere.

» Reagent Addition: Add NaBH

in one portion. Cool the mixture to 0°C.

 lodine Dosing: Dissolve |

in THF and add dropwise over 30 minutes. Note: Evolution of H
gas will occur.

¢ Reflux: Once gas evolution ceases, heat the mixture to reflux for 18 hours. The iodine
generates borane (BH

) in situ, which selectively reduces the carboxyl group to the alcohol.

¢ Quenching: Cool to room temperature. Carefully add MeOH until effervescence stops.
Evaporate solvent.

o Workup: Dissolve the residue in 20% KOH and stir for 4 hours (to break the boron-amine
complex). Extract with Dichloromethane (DCM).[1]
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 Purification: Dry organic layer over Na

SO

, filter, and concentrate. Recrystallize from EtOAc/Hexane to yield the pure amino alcohol.

Primary Application: The Pictet-Spengler Cyclization

The most critical application of this building block is its use in the Pictet-Spengler reaction to
form tetrahydroisoquinolines (THIQs). The electron-donating methoxy groups at positions 3 and
4 strongly activate the phenyl ring, facilitating ring closure at the para position relative to the
electron-donating group (C6 position in the final isoquinoline).

Mechanism & Workflow

The amino group condenses with an aldehyde to form an iminium ion. The electron-rich
aromatic ring then attacks this electrophilic iminium carbon, closing the ring to form the THIQ

skeleton.

+ Aldehyde
(S)-3,4-Dimethoxyphenylalaninol (—HZO)
\ ) ) H+ Catalyst Intramolecular Ring Closure _ | Tetrahydroisoquinoline
I Schifis=seiimpinlicn ®1 Electrophilic Substitution ®> (Chiral Scaffold)

Aldehyde (R-CHO)

Click to download full resolution via product page

Figure 1: The Pictet-Spengler cyclization pathway utilizing the activated veratryl ring.

Advanced Application: Chiral Auxiliary in Lactam
Synthesis

Beyond simple cyclization,

-(3,4-Dimethoxyphenyl)alaninol is utilized as a chiral auxiliary in the Amat-Bosch protocol to
synthesize enantiopure piperidines and indoloquinolizidines.
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The "Bicyclic Lactam" Strategy|[3]

e Condensation: The amino alcohol reacts with a

-keto acid (or ester) to form a bicyclic lactam (oxazolopiperidone).

» Stereocontrol: The rigid bicyclic structure locks the conformation, allowing highly
stereoselective alkylations at the

-position.

o Removal: The chiral auxiliary (the dimethoxyphenyl moiety) can be removed or retained
depending on the target molecule (e.g., retained for alkaloids like Crispine A).

(S)-3,4-Dimethoxyphenylalaninol 0-Keto Acid
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Figure 2: Workflow for using the amino alcohol as a chiral scaffold for piperidine synthesis.
Case Study: Synthesis of (-)-Crispine A

Crispine A is a marine alkaloid with potent antitumor activity.

e Precursor: (S)-3,4-Dimethoxyphenylalaninol.[2][3]

o Reaction: Condensation with succinic anhydride followed by reduction and cyclization.

o Outcome: The "alaninol" backbone provides the essential ethylamine bridge and the chirality
required for the natural (-)-enantiomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: -(3,4-Dimethoxyphenyl)alaninol as a
Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3285545/docs#technical-guide-3-4-dimethoxyphenyl-
alaninol-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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